4,4-Bis(4-methoxyphenyl)but-3-enoic acid
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Overview
Description
4,4-Bis(4-methoxyphenyl)but-3-enoic acid is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two methoxyphenyl groups attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-methoxyphenyl)but-3-enoic acid typically involves the aldol condensation reaction. This reaction is performed under basic conditions, where p-anisaldehyde (4-methoxybenzaldehyde) reacts with acetone to form the intermediate product, 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then further reacted with another equivalent of p-anisaldehyde to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aldol condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-methoxyphenyl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid backbone to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis(4-methoxyphenyl)but-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4-Bis(4-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The methoxy groups and the butenoic acid backbone play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycinnamic acid: Similar structure with a single methoxyphenyl group attached to a cinnamic acid backbone.
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group on the phenyl ring, with a prop-2-enoic acid backbone.
Uniqueness
4,4-Bis(4-methoxyphenyl)but-3-enoic acid is unique due to the presence of two methoxyphenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
109393-92-2 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4,4-bis(4-methoxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)17(11-12-18(19)20)14-5-9-16(22-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20) |
InChI Key |
VPNCNYCTGVDIKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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